Product packaging for Selexipag-d8(Cat. No.:CAS No. 1265295-16-6)

Selexipag-d8

Cat. No.: B1145680
CAS No.: 1265295-16-6
M. Wt: 504.67
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Description

Selexipag-d8 (CAS 1265295-16-6) is a deuterium-labeled stable isotope of selexipag, where eight hydrogen atoms have been replaced by deuterium . It is specifically designed for use as an internal standard in quantitative mass spectrometry, helping researchers achieve accurate and reliable pharmacokinetic and metabolic studies of the parent drug. Selexipipag is an orally available, selective, long-acting prostacyclin (IP) receptor agonist prodrug . Its mechanism of action involves selectively targeting and activating the IP receptor on vascular smooth muscle cells and platelets . This activation triggers a cascade of intracellular events that lead to vasodilation, inhibition of platelet aggregation, and suppression of smooth muscle cell proliferation . The active metabolite of selexipag, ACT-333679, is notably 37-fold more potent in its action on the prostacyclin receptor . Selexipag is a key therapeutic agent for treating pulmonary arterial hypertension (PAH), and its use in clinical trials has been shown to delay disease progression and reduce the risk of PAH-related hospitalization . The deuterated form, this compound, with a molecular formula of C26H24D8N4O4S and a molecular weight of 504.67 g/mol, is a critical tool for researchers investigating the drug's absorption, distribution, metabolism, and excretion (ADME) profiles . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1265295-16-6

Molecular Formula

C₂₆H₂₄D₈N₄O₄S

Molecular Weight

504.67

Synonyms

2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]-N-(methylsulfonyl)acetamide-d8;  2-[4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide-d8; _x000B_ACT 293987-d8;  NS 304-d8;  Uptravi-d8;  2-[4-[(5,6-Diphenyl-2-pyraziny

Origin of Product

United States

Advanced Bioanalytical Methodologies Utilizing Selexipag D8

Role of Selexipag-d8 as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, including calibrators, quality controls, and unknown study samples. The purpose of the IS is to correct for the variability inherent in the analytical process. This compound is an ideal internal standard for the quantification of Selexipag for several reasons.

Deuterated standards are considered the "gold standard" because their behavior during sample extraction, chromatographic separation, and ionization is nearly identical to that of the unlabeled analyte. ijrps.comsynzeal.com Any loss of analyte during sample preparation or fluctuations in instrument response will affect the deuterated internal standard to a similar degree. pharmaffiliates.com By measuring the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to highly accurate and precise quantification. pharmaffiliates.comeijppr.com This is particularly crucial in complex biological matrices like plasma, where other endogenous components can interfere with the analysis, a phenomenon known as the matrix effect. synzeal.com The use of a stable isotope-labeled (SIL) internal standard like this compound, which co-elutes with the analyte, is the most effective way to compensate for these matrix effects and any variability during sample processing. eijppr.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for this compound Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of Selexipag and its active metabolite, ACT-333679, in biological samples. nih.govpharmaffiliates.com The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. This compound is integral to this process, enabling reliable quantification.

One validated method utilized Selexipag-d6 as the internal standard, demonstrating the successful application of a deuterated analog. nih.gov The method employed a CORTECS C18 column with a mobile phase of acetonitrile (B52724) and 10 mM ammonium (B1175870) formate (B1220265) at a pH of 4.0. nih.gov Other studies have developed Ultra-Performance Liquid Chromatography (UPLC-MS/MS) methods for the simultaneous quantification of Selexipag and its metabolite, often using a structural analog like diazepam or ambrisentan (B1667022) as the internal standard when a deuterated version was not used. ijrps.comnih.gov These methods provide a foundation for the parameters that are also suitable for this compound.

The primary goal of chromatographic optimization is to achieve a sharp, symmetrical peak shape for the analyte and internal standard, ensuring separation from interfering matrix components and a reasonable run time. While this compound is designed to co-elute with Selexipag, a slight chromatographic shift, known as the deuterium (B1214612) isotope effect, can sometimes occur, typically with the deuterated compound eluting slightly earlier in reversed-phase chromatography. nih.gov However, for an internal standard to be effective, it must experience the same matrix effects as the analyte, making close co-elution critical. nih.gov

Optimization involves the selection of an appropriate column and mobile phase. C18 columns are commonly used, providing excellent retention and separation for Selexipag and its analogs. nih.govnih.gov Gradient elution, typically with acetonitrile and an aqueous solution containing a modifier like formic acid or ammonium acetate (B1210297), allows for efficient separation and helps to minimize matrix effects by separating the analytes from endogenous plasma components. nih.govnih.gov The use of sub-2 µm particle columns (UPLC) can significantly improve separation efficiency and reduce run times. nih.gov

Table 1: Examples of Optimized Chromatographic Parameters for Selexipag Analysis

ParameterMethod 1 (UPLC-MS/MS)Method 2 (LC-MS/MS)Method 3 (LC-MS/MS)
Column Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) nih.govCORTECS C18 (100 x 4.6 mm, 2.7 µm) nih.govX-Bridge Phenyl (150 x 4.6 mm, 3.5 µ) nih.gov
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile nih.govA: 10 mM Ammonium Formate (pH 4.0)B: Acetonitrile nih.govA: Formic Acid BufferB: Acetonitrile nih.gov
Elution Mode Gradient nih.govIsocratic (80:20 A:B) nih.govGradient nih.gov
Flow Rate 0.40 mL/min nih.gov0.5 mL/min nih.gov1.0 mL/min nih.gov
Internal Standard Diazepam nih.govSelexipag-d6 nih.govAmbrisentan nih.gov

Tandem mass spectrometry detection, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity. The instrument is set to monitor a specific precursor-to-product ion transition for each compound. For Selexipag, the protonated molecule [M+H]⁺ is selected as the precursor ion, which is then fragmented in the collision cell to produce a characteristic product ion.

The molecular weight of Selexipag is 496.6 g/mol , and its MRM transition is commonly cited as m/z 497.4 → 302.2. nih.govnih.gov this compound has a molecular weight of 504.7 g/mol . synzeal.com Therefore, its precursor ion [M+H]⁺ would be approximately m/z 505.7. A study using Selexipag-d6 (MW ≈ 502.6 g/mol ) reported an MRM transition of m/z 503.7 → 344.2. nih.gov The fragmentation pattern is expected to be similar to the unlabeled compound, with the mass shift of the deuterium labels being retained in the fragment if the deuterium atoms are not on the cleaved portion of the molecule. This allows for highly specific detection of both the analyte and its deuterated internal standard without cross-talk.

Table 2: Mass Spectrometric Transitions for Selexipag and Deuterated Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z)Product Ion (m/z)Source
Selexipag C₂₆H₃₂N₄O₄S496.6497.4302.2 nih.govnih.gov
Selexipag-d6 Not Specified~502.6503.7344.2 nih.gov
This compound C₂₆H₂₄D₈N₄O₄S504.7~505.7 (inferred)Not Reported synzeal.com

Electrospray ionization (ESI) in the positive ion mode is the standard technique for the analysis of Selexipag and its analogs, as it provides a high response and stable signal. ijrps.comnih.gov Despite the selectivity of LC-MS/MS, matrix effects remain a significant challenge. eijppr.com This phenomenon, caused by co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts), can either suppress or enhance the ionization of the analyte, leading to inaccurate results. eijppr.com

The most effective strategy to combat matrix effects is the use of a stable isotope-labeled internal standard like this compound. nih.gov Because the SIL-IS has nearly identical chemical properties and chromatographic retention time to the analyte, it experiences the same degree of ion suppression or enhancement. eijppr.com By calculating the peak area ratio of the analyte to the IS, the variability caused by the matrix is canceled out. Method validation must include a thorough assessment of matrix effects by analyzing samples from multiple sources (e.g., six different lots of plasma) to ensure that the method is accurate and reliable across different subjects. ijrps.comnih.gov

Mass Spectrometric Detection and Fragmentation Patterns of this compound and Unlabeled Analogs

High-Performance Liquid Chromatography (HPLC) Method Development for Selexipag and its Deuterated Variants

While LC-MS/MS is the benchmark for bioanalysis due to its sensitivity, methods using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection have also been developed for the analysis of Selexipag, particularly in bulk drug and pharmaceutical formulations. nih.govbioorganics.biz These methods are valuable for quality control and impurity profiling.

The development of HPLC methods involves similar optimization of the column and mobile phase as in LC-MS. C18 or phenyl-hexyl columns are often employed. nih.gov Isocratic elution with a mixture of an organic solvent like acetonitrile or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) buffer) is common. bioorganics.biz The detection wavelength is typically set around 270 nm or 294 nm, where Selexipag exhibits significant UV absorbance. nih.govnih.gov While this compound would not be used as an internal standard in HPLC-UV (as it cannot be distinguished from Selexipag by a UV detector), the development of these methods is crucial for assessing the purity of the reference standards, including the deuterated ones.

Table 3: Examples of HPLC-UV Method Parameters for Selexipag Analysis

ParameterMethod 1Method 2Method 3
Column Supelco Ascentis® Express Phenyl-Hexyl (100 x 4.6 mm, 2.7 µm) nih.govGrace C18 (250 x 4.6 mm, 5 µm) nih.govKromasil C18 (150 x 4.6 mm, 5 µm) bioorganics.biz
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v) nih.govMethanol : Buffer pH 7.4 (40:60 v/v) nih.govAcetonitrile : Phosphate Buffer pH 3.0 (80:20 v/v) bioorganics.biz
Elution Mode Isocratic nih.govIsocratic nih.govIsocratic bioorganics.biz
Flow Rate Not specified1.0 mL/min nih.gov1.0 mL/min bioorganics.biz
Detection Not specified294 nm nih.gov270 nm bioorganics.biz
Retention Time Not specified4.296 min nih.gov3.380 min bioorganics.biz

Validation of Bioanalytical Methods Incorporating this compound

A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions, following guidelines from bodies like the U.S. Food and Drug Administration (FDA). pharmaffiliates.comnih.gov The use of this compound as an internal standard is fundamental to meeting the stringent acceptance criteria for these validation parameters. Key validation experiments include specificity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and stability. ijrps.compharmaffiliates.com

Specificity & Selectivity: The method must demonstrate that it can differentiate the analyte and IS from endogenous matrix components. This is confirmed by the absence of interfering peaks in blank samples. pharmaffiliates.com

Linearity & LLOQ: The method must be linear over a defined concentration range. Calibration curves are constructed by plotting the analyte/IS peak area ratio against the analyte concentration, with a correlation coefficient (r²) of >0.99 being typical. ijrps.comnih.gov The LLOQ is the lowest concentration on the curve that can be measured with acceptable accuracy and precision. ijrps.compharmaffiliates.com

Accuracy & Precision: Intra-day and inter-day accuracy (closeness to the true value) and precision (reproducibility) are assessed using quality control (QC) samples at multiple concentration levels. The acceptance criterion is typically within ±15% (±20% at the LLOQ). ijrps.compharmaffiliates.com

Recovery & Matrix Effect: Extraction recovery determines the efficiency of the sample preparation process, while matrix effect experiments confirm the absence of ion suppression or enhancement across different biological sources. ijrps.compharmaffiliates.com

Stability: The stability of the analyte in the biological matrix is evaluated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage, to ensure sample integrity. ijrps.compharmaffiliates.com

Table 4: Summary of Validation Results from Selexipag Bioanalytical Methods

ParameterResult RangeAcceptance CriteriaSource
Linearity Range 0.05 - 250 ng/mLr² > 0.99 synzeal.comnih.gov
LLOQ 0.05 - 5 ng/mLSignal-to-Noise > 10; Precision <20%, Accuracy ±20% ijrps.comnih.gov
Intra- & Inter-Day Precision (%CV) 0.8% - 7.22%< 15% (< 20% at LLOQ) ijrps.compharmaffiliates.com
Intra- & Inter-Day Accuracy (%RE) -9.84% - 11.24%Within ±15% (±20% at LLOQ) ijrps.compharmaffiliates.com
Extraction Recovery 81.21% - 93.90%Consistent, precise, and reproducible synzeal.compharmaffiliates.com
Matrix Effect (%CV) < 1.0% - 9.67%< 15% ijrps.comsynzeal.com

Specificity and Selectivity Considerations with Deuterated Internal Standards

In quantitative bioanalysis using liquid chromatography coupled to mass spectrometry (LC-MS), specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Selectivity is crucial to avoid interference from endogenous matrix components, metabolites, or co-administered drugs. The use of a stable isotope-labeled (SIL) internal standard (IS), such as this compound, is the preferred approach to address these challenges. bioanalysis-zone.comscispace.com

An ideal internal standard should have physicochemical properties nearly identical to the analyte. bioanalysis-zone.com this compound, being a deuterated analog of Selexipag, shares the same chemical structure, polarity, and ionization efficiency. This similarity ensures that it behaves almost identically to the unlabeled Selexipag during sample extraction, chromatographic separation, and ionization in the mass spectrometer's source. scispace.com

Linearity and Calibration Range Determination for Selexipag and this compound

Linearity in a bioanalytical method demonstrates the proportional relationship between the concentration of the analyte and the instrument's response over a defined range. When using this compound as an internal standard, calibration curves are constructed by plotting the peak area ratio of Selexipag to this compound against the nominal concentration of the Selexipag calibration standards. This ratiometric approach corrects for procedural and instrumental variations.

The calibration range is established by analyzing a series of calibration standards, typically spanning from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). The acceptance criterion for linearity is generally determined by the correlation coefficient (r²) of the regression line, which should ideally be close to 1.000. ijpbs.com Various studies on Selexipag quantification have demonstrated excellent linearity across different concentration ranges in both bulk forms and biological matrices like plasma. researchgate.netresearchgate.netchemmethod.com

Table 1: Representative Linearity and Calibration Data for Selexipag Assays

Matrix/FormTechniqueLinearity RangeCorrelation Coefficient (r or r²)Source
Bulk DrugRP-HPLC100 - 500 µg/mLr² = 0.999 ijpbs.com
Human PlasmaHPLC10 - 125 ng/mLNot Specified researchgate.net
Bulk DrugRP-HPLC5 - 25 µg/mLr = 0.999 chemmethod.com
Pharmaceutical FormulationHPLC15.7 - 117.6 µg/mLNot Specified dergipark.org.trdergipark.org.tr
Human PlasmaLC-MS/MS0.01 - 20 ng/mLr = 0.9998 researchgate.net

Accuracy and Precision Assessment in Quantitative Assays

The accuracy and precision of a bioanalytical method are fundamental to its validation and ensure the reliability of the quantitative data. Accuracy refers to the closeness of the mean test results to the true concentration, typically expressed as a percentage of recovery. Precision measures the degree of scatter or agreement between a series of measurements, expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).

This compound plays a pivotal role in achieving high accuracy and precision. By compensating for random and systematic errors during sample handling and analysis, it ensures that the calculated concentrations are both accurate and reproducible. researchgate.net Validation protocols typically assess accuracy and precision at multiple concentration levels: the LLOQ, low-quality control (LQC), medium-quality control (MQC), and high-quality control (HQC) samples. Both intra-day (repeatability) and inter-day (intermediate precision) assessments are performed. researchgate.net Published methods for Selexipag analysis consistently report high levels of accuracy and precision, with recovery values typically between 98-102% and %RSD values well within the accepted regulatory limits (e.g., ≤15%, and ≤20% at the LLOQ). researchgate.net

Table 2: Summary of Accuracy and Precision Data from Selexipag Quantitative Assays

ParameterConcentration LevelsAcceptance Criteria (Typical)Reported Findings for SelexipagSource
Accuracy (% Recovery)LQC, MQC, HQC85-115% (98-102% often achieved)Mean recovery of 99.31% for Selexipag.
Intra-day Precision (%RSD)LQC, MQC, HQC≤15%RSD values less than 1.75%. researchgate.net
Inter-day Precision (%RSD)LQC, MQC, HQC≤15%RSD values less than 1.75%. researchgate.net
Precision (%RSD)Multiple levels< 2%%RSD for repeatability was 0.2, and for intermediate precision was 0.3. ijpbs.com

Stability Studies of Analyte in Biological Matrices Utilizing this compound as Reference

Assessing the stability of an analyte in a biological matrix is a critical component of method validation, ensuring that the concentration of the analyte does not change from the time of sample collection to the time of analysis. This compound serves as an invaluable reference standard in these studies. Since the internal standard is added during sample processing, its consistent response can differentiate between true analyte degradation and analytical variability.

Stability is evaluated under various conditions that mimic sample handling and storage:

Freeze-Thaw Stability: Assesses the effect of repeated freezing and thawing cycles on the analyte. researchgate.net

Short-Term (Bench-Top) Stability: Determines the stability of the analyte in the matrix at room temperature for a period equivalent to the expected sample handling time. researchgate.net

Long-Term Stability: Evaluates analyte stability in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended duration.

Stock Solution Stability: Confirms the stability of the analyte and internal standard in their solvent, which is often maintained at refrigerated or frozen temperatures. dergipark.org.tr

Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before injection. researchgate.net

In each stability test, the measured concentrations of the analyte in the test samples are compared to those of freshly prepared samples. The consistent behavior of this compound ensures that any observed decrease in the analyte-to-IS ratio is attributable to the degradation of Selexipag, not to inconsistencies in the analytical procedure.

Table 3: Overview of Stability Studies in Selexipag Bioanalysis

Stability TestPurposeTypical Finding for SelexipagSource
Freeze-Thaw StabilityTo evaluate analyte stability after multiple freeze-thaw cycles.Stable through three freeze-thaw sessions. researchgate.net
Bench-Top StabilityTo assess stability at room temperature during sample processing.Stable during bench-top testing. researchgate.net
Solution StabilityTo confirm the stability of stock and working solutions.The solution was found to be stable. dergipark.org.tr
Post-Operative/Post-Preparative StabilityTo evaluate stability of the processed sample in the autosampler.Stable throughout postoperative stability investigations. researchgate.net

Advanced Separation Techniques for Isotopic Variants in Complex Matrices

The effective separation of Selexipag from endogenous components in complex biological matrices like plasma is typically achieved using advanced chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). dergipark.org.trdergipark.org.tr These techniques are almost always coupled with tandem mass spectrometry (MS/MS) for detection, providing the necessary sensitivity and selectivity for bioanalytical applications. chemmethod.com

The separation mechanism relies on the differential partitioning of components between a stationary phase (e.g., a C18 or phenyl-hexyl column) and a mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile). chemmethod.comdergipark.org.tr The chromatographic conditions, including the column type, mobile phase composition, and flow rate, are optimized to achieve a sharp peak shape and a suitable retention time for Selexipag, ensuring it is well-resolved from interfering matrix components.

While Selexipag and its deuterated internal standard, this compound, are designed to have nearly identical chromatographic behavior, a slight difference in retention time, known as an isotopic effect, can sometimes be observed with deuterium-labeled standards. scispace.com However, modern UPLC systems with high-efficiency columns can often co-elute the analyte and the SIL-IS or provide such high-resolution separation that this minor shift does not impact quantification. The true differentiation between Selexipag and this compound occurs in the mass spectrometer. By using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, providing an exceptionally high degree of selectivity and eliminating ambiguity between the isotopic variants. researchgate.net

Mechanistic and Metabolic Studies Aided by Selexipag D8

In Vitro Metabolic Stability Assessment Using Deuterated Selexipag

In vitro metabolic stability assays are crucial for predicting a drug's in vivo behavior. The use of Selexipag-d8 in these assays, particularly with subcellular fractions like hepatic microsomes, offers enhanced precision in tracking the parent compound and its metabolites. researchgate.net

Hepatic microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. researchgate.net When this compound is incubated with hepatic microsomes, the rate of its disappearance and the formation of its metabolites can be meticulously monitored.

The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the C-D bond, being stronger than the C-H bond, is cleaved more slowly by enzymes. frontiersin.orgplos.org This effect can provide valuable information about the rate-limiting steps in the metabolic pathway. If deuteration at a specific position significantly slows down the metabolism of Selexipag, it indicates that the cleavage of the bond at that position is a critical step in the reaction. plos.org This information is instrumental in understanding the enzymatic mechanisms involved.

Studies using deuterated analogs of various compounds in hepatic microsomes have demonstrated the complexity of these interactions. The expression of a KIE can be influenced by which CYP isozyme is responsible for the clearance and the specific reaction mechanism. plos.org For instance, different CYP isoforms can have varying sensitivities to deuteration, which can help in identifying the primary enzymes responsible for Selexipag's metabolism. plos.orgnih.gov

Table 1: Key Enzymes Involved in Selexipag Metabolism

Enzyme Family Specific Enzymes Role in Selexipag Metabolism
Carboxylesterases Carboxylesterase 1 Hydrolysis of Selexipag to its active metabolite, ACT-333679. mims.comnih.gov
Cytochrome P450 CYP2C8, CYP3A4 Oxidative metabolism of both Selexipag and ACT-333679. fda.govnih.gov

The deuterium label in this compound acts as a clear and unambiguous marker when analyzing complex biological matrices with techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govkarger.comnih.gov The mass shift of 8 daltons (for this compound) allows for the easy differentiation of the drug and its metabolites from endogenous compounds. sussex-research.com

The primary metabolic pathway for Selexipag is hydrolysis by carboxylesterases in the liver and intestines to form its active metabolite, ACT-333679. mims.comwikipedia.org This metabolite is significantly more potent than the parent drug. karger.comnih.gov When this compound undergoes this hydrolysis, the deuterium labels are retained, resulting in the formation of ACT-333679-d8. sussex-research.com The ability to track ACT-333679-d8 is crucial for understanding the exposure and pharmacodynamics of the active moiety of the drug.

Following hydrolysis, both Selexipag and its active metabolite, ACT-333679, undergo further oxidative metabolism, primarily catalyzed by CYP2C8 and to a lesser extent, CYP3A4. fda.govnih.gov These reactions can involve hydroxylation and dealkylation. mims.com The strategic placement of deuterium atoms in this compound can influence these oxidative pathways. If deuterium is placed at a site of oxidation, the KIE can slow down that specific metabolic route, potentially shifting the metabolism towards alternative pathways. plos.org Studying these shifts helps to map out the multiple routes of CYP-mediated metabolism and to understand the flexibility of the metabolic machinery.

Elucidation and Identification of Primary and Secondary Metabolites with Deuterium Labeling

Cytochrome P450-Mediated Oxidative Pathways and Deuterium Position Effects

Application of this compound in Biochemical Reaction Mechanism Elucidation

Beyond standard metabolic profiling, this compound is an invaluable tool for probing the intricate details of biochemical reaction mechanisms. researchgate.net The KIE observed with this compound can provide insights into the transition state of the enzymatic reaction, a fundamental aspect of enzymology. frontiersin.org By comparing the reaction rates and product distributions of the deuterated and non-deuterated compounds, researchers can infer details about bond-breaking and bond-forming steps in the catalytic cycle of enzymes like CYPs and carboxylesterases. frontiersin.orgresearchgate.net This detailed mechanistic understanding is not only of academic interest but also has practical implications for drug design and the prediction of drug-drug interactions. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name Other Names/Designations
Selexipag Uptravi, ACT-293987, NS-304
This compound NS-304-d8
ACT-333679 MRE-269, Selexipag active metabolite
ACT-333679-d8 Selexipag Metabolite-d8
Gemfibrozil -
Midazolam -

Isotopic Tracing for Metabolic Pathway Delineation in Preclinical Systems

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone in modern drug metabolism research, providing unparalleled precision in delineating metabolic pathways in preclinical systems. sussex-research.com By replacing specific hydrogen atoms with their heavier, non-radioactive isotope, deuterium, researchers can effectively "tag" the drug molecule. selvita.cominformaticsjournals.co.innih.gov This isotopic labeling does not alter the fundamental chemical or pharmacological properties of the compound but provides a distinct mass signature that can be tracked using mass spectrometry. dovepress.com This approach, known as isotopic tracing, allows for the unambiguous identification and quantification of the parent drug and its various metabolites in complex biological matrices like plasma, urine, and feces. sussex-research.comresearchgate.net

In preclinical studies, this compound serves as an invaluable tool to investigate the biotransformation of Selexipag. When administered to animal models, the deuterated compound follows the same metabolic routes as its non-labeled counterpart. selvita.com The key advantage lies in the subsequent analysis. Mass spectrometry can differentiate between the deuterated metabolites and any endogenously present compounds with similar structures, thus eliminating potential interference and enhancing the accuracy of metabolite identification. mdpi.com

The metabolism of Selexipag is known to be complex, involving multiple enzymatic pathways. The primary metabolic pathway is the hydrolysis of Selexipag by carboxylesterases to form its active metabolite, ACT-333679. nih.govdergipark.org.trdrugbank.com Further metabolism occurs through oxidation and dealkylation, reactions primarily catalyzed by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4. nih.govdergipark.org.tr The active metabolite, ACT-333679, also undergoes further biotransformation, including glucuronidation by UGT1A3 and UGT2B7. nih.govdrugbank.com

Isotopic tracing with this compound allows researchers to meticulously follow the fate of the parent compound through each of these pathways. By analyzing the mass shifts in the resulting metabolites, the specific sites of metabolic modification on the Selexipag molecule can be precisely determined. For instance, the detection of a deuterated metabolite corresponding to the mass of ACT-333679 confirms the hydrolytic pathway. Similarly, identifying deuterated hydroxylated or dealkylated products helps to elucidate the specific contributions of CYP-mediated oxidation.

The data gathered from such preclinical isotopic tracing studies are crucial for building a comprehensive metabolic map of a drug candidate. This information is vital for understanding the drug's pharmacokinetic profile, identifying potentially active or toxic metabolites, and anticipating potential drug-drug interactions. dovepress.com

Below are illustrative data tables representing the types of findings that can be generated from preclinical metabolic studies using this compound.

Table 1: Relative Abundance of Selexipag and its Major Metabolite in a Preclinical Model

AnalyteRetention Time (min)Mass-to-Charge Ratio (m/z)Mean Peak Area
This compound5.2505.345,678
ACT-333679-d84.1428.3182,712

This table demonstrates how this compound and its deuterated active metabolite, ACT-333679-d8, can be distinguished and quantified based on their unique mass-to-charge ratios. The higher peak area for the metabolite suggests it is a major circulating compound in this preclinical system.

Table 2: Identification of Oxidative Metabolites of this compound in Liver Microsomes

Putative MetaboliteObserved Mass ShiftProposed Metabolic ReactionKey Enzyme Family
M1+16 DaHydroxylationCytochrome P450
M2-28 DaDealkylationCytochrome P450
M3+176 DaGlucuronidation (of ACT-333679-d8)UGT

This table illustrates the identification of different metabolic transformations. The mass shifts observed in the deuterated metabolites provide direct evidence for specific enzymatic reactions, such as oxidation and conjugation, occurring in the liver.

The insights gained from these preclinical studies using this compound are fundamental for advancing the drug development process. They provide a detailed understanding of how the drug is processed in the body, which is essential for designing and interpreting subsequent clinical trials.

Research Applications and Future Directions for Deuterated Selexipag Analogs

Utilization in Preclinical Pharmacokinetic Research Methodologies

The incorporation of stable isotopes, such as deuterium (B1214612), into drug molecules is a critical technique in pharmaceutical research, offering detailed insights into a drug's behavior within biological systems. musechem.com This method is particularly valuable for studying the absorption, distribution, metabolism, and excretion (ADME) of a drug. musechem.comnih.gov Selexipag-d8, a deuterated analog of Selexipag, serves as a prime example of this application in preclinical pharmacokinetic studies.

Deuterated compounds like this compound are instrumental as tracers in elucidating the absorption and distribution of a drug throughout the body. aquigenbio.comrroij.com By replacing hydrogen atoms with their heavier isotope, deuterium, the resulting molecule is chemically similar to the parent drug but can be distinguished using analytical techniques like mass spectrometry. aquigenbio.com This allows researchers to precisely track the journey of the drug from the site of administration into the bloodstream and its subsequent distribution to various tissues and organs. rroij.com

The use of deuterated tracers provides several advantages in absorption and distribution studies:

Accurate Quantification: Stable isotope-labeled compounds are ideal internal standards for mass spectrometry, enabling precise measurement of drug concentrations in biological samples. princeton.edu

Bioavailability Assessment: By tracking the deuterated analog, scientists can more accurately determine a drug's bioavailability and the extent to which it accumulates in different tissues. aquigenbio.com

Mechanistic Insights: These studies help in understanding the transport mechanisms of drugs across cellular membranes, which is vital for designing drugs that can effectively reach their target sites. rroij.com

Below is an interactive table summarizing the key pharmacokinetic parameters of Selexipag and its active metabolite, which can be investigated using deuterated tracers.

Data derived from preclinical and clinical studies of Selexipag. hres.caresearchgate.net

Isotope-labeled compounds, including deuterated analogs like this compound, are essential tools for investigating the excretion pathways of a drug and its metabolites. musechem.comacs.org These studies are crucial for understanding how a drug is eliminated from the body, which has significant implications for determining appropriate dosing regimens and assessing potential drug-drug interactions. aquigenbio.com

The primary route of elimination for Selexipag is through metabolism, followed by excretion. hres.ca Selexipag is primarily metabolized in the liver by enzymatic hydrolysis to its active metabolite. hres.ca Further metabolic steps involve various cytochrome P450 enzymes and UGTs. hres.ca The majority of the administered dose is eliminated in the feces, with a smaller portion excreted renally. hres.ca

The use of this compound in these investigations allows for:

Metabolite Identification: Tracing the deuterated label helps in the identification and structural elucidation of various metabolites. acs.org

Pathway Delineation: It enables the delineation of complex metabolic and excretion pathways. acs.org

Quantification of Excretion: The labeled compound allows for precise measurement of the drug and its metabolites in excreta, providing a clear picture of the routes and rates of elimination. princeton.edu

Investigation of Absorption and Distribution Mechanisms using Deuterated Tracers

Role of this compound in Drug Discovery and Lead Optimization Research

In the realm of drug discovery, deuterated compounds like this compound play a significant role in the lead optimization phase. biobide.comdanaher.com This stage focuses on refining the chemical structure of a lead compound to improve its pharmacological properties. biobide.com The kinetic isotope effect, a phenomenon where the C-D bond is stronger than the C-H bond, can be strategically utilized to enhance a drug's metabolic profile. juniperpublishers.comgabarx.com

By selectively replacing hydrogen with deuterium at metabolically vulnerable sites, researchers can:

Improve Metabolic Stability: Deuteration can slow down the rate of metabolic breakdown, leading to a longer biological half-life and potentially more consistent plasma concentrations. juniperpublishers.comresearchgate.net

Reduce Toxic Metabolites: In some cases, deuteration can alter metabolic pathways, shunting metabolism away from the formation of undesirable or toxic metabolites. juniperpublishers.com

Enhance Efficacy: An improved pharmacokinetic profile can lead to enhanced therapeutic efficacy and a better safety profile. researchgate.net

The process of lead optimization involves synthesizing and evaluating various analogs of a lead compound to identify the candidate with the most desirable characteristics for further development. danaher.com

Expanding the Scope of Deuterated Analogs in Pharmacological Tool Development

Deuterated compounds are not only valuable for studying the drug itself but also serve as powerful pharmacological tools to investigate biological processes and drug-target interactions. aquigenbio.comresearchgate.net The use of deuterium-labeled analogs can provide deeper insights into a drug's mechanism of action. aquigenbio.com

Key applications in this area include:

Mechanism of Action Studies: By selectively deuterating specific parts of a molecule, researchers can identify which chemical bonds are critical for the drug's activity and how structural changes affect its interaction with the target receptor. aquigenbio.com

Receptor Binding Assays: Tritium-labeled analogs, another form of isotopic labeling, are crucial for quantifying ligand-binding affinity in nanomolar concentrations. princeton.edu

In Vivo Imaging: Autoradiography with tritium-labeled compounds allows for the visualization of drug distribution within the body at a microscopic level. princeton.edu

The development of deuterated analogs of existing drugs with improved properties is an emerging area of pharmaceutical research. aquigenbio.com

Emerging Technologies in Isotope Labeling and Analytical Characterization for Deuterated Compounds

Recent advancements in isotopic labeling and analytical techniques have significantly enhanced the efficiency and application of deuterated compounds in pharmaceutical research. musechem.com

Innovations in Isotope Labeling:

Hydrogen Isotope Exchange (HIE): New methods, including transition metal-catalyzed reactions and photoredox-mediated protocols, allow for the direct and selective incorporation of deuterium into complex molecules at a late stage of synthesis. princeton.edueuropa.euacs.org This simplifies the preparation of deuterated analogs.

Catalytic Deuteration: The use of catalysts for the deuteration of olefinic and acetylenic bonds provides a rapid route for incorporating deuterium. juniperpublishers.com

Deuterated Building Blocks: The synthesis of deuterated precursors that can then be used in the construction of the final drug molecule is another common strategy. ansto.gov.au

Advancements in Analytical Characterization:

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is a rapid and highly sensitive method for determining the isotopic purity of deuterated compounds with very low sample consumption. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specialized NMR techniques, such as quantifying deuterium-induced isotope shifts on 13C resonances, allow for the site-specific quantification of deuterium incorporation, even in randomly deuterated molecules. nih.gov

These emerging technologies are making the synthesis and analysis of deuterated compounds more accessible and efficient, paving the way for their broader application in drug discovery and development. nih.gov

Q & A

Q. What is the rationale for using deuterium labeling in Selexipag-d8, and how does it influence pharmacokinetic studies?

Deuterium labeling (e.g., this compound) is employed to track drug metabolism and distribution using mass spectrometry, as deuterium's stable isotopic properties allow precise quantification without radioactive hazards. This method enhances the detection of parent compounds and metabolites in biological matrices . Researchers should design pharmacokinetic studies with LC-MS/MS protocols, ensuring calibration curves account for isotopic effects that may alter retention times or ionization efficiency.

Q. How should experimental designs be structured to validate this compound's selectivity for the IP receptor in vitro?

To assess receptor selectivity, utilize competitive binding assays with radiolabeled ligands (e.g., 3^3H-PGI2) in IP receptor-expressing cell lines. Include negative controls (e.g., receptor-knockout cells) and measure displacement curves at varying this compound concentrations. Data analysis should involve Schild regression to determine KiK_i values, ensuring reproducibility across triplicate experiments .

Q. What methodologies are recommended for assessing this compound's stability under physiological conditions?

Conduct stability studies in simulated biological fluids (e.g., plasma, liver microsomes) at 37°C. Use HPLC or UPLC to monitor degradation over time, quantifying intact this compound versus hydrolyzed metabolites (e.g., MRE-269). Include deuterium kinetic isotope effect (KIE) calculations to compare metabolic rates with non-deuterated Selexipag .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Discrepancies may arise from species-specific receptor affinity or pharmacokinetic variability. To address this:

  • Perform interspecies comparative studies using IP receptor isoforms from human, rat, and mouse.
  • Correlate in vitro EC50_{50} values with in vivo plasma exposure (AUC) and tissue distribution data.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to predict human efficacy .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies with high inter-individual variability?

Use mixed-effects models (e.g., NONMEM) to account for variability in longitudinal data. For non-linear responses, apply Emax models with Bayesian hierarchical frameworks to estimate population parameters. Validate models using bootstrap or visual predictive checks .

Q. How should metabolite profiling be integrated into this compound research to evaluate off-target effects?

Employ high-resolution mass spectrometry (HRMS) for untargeted metabolomics in preclinical models. Compare metabolite profiles between this compound and its non-deuterated counterpart to identify isotope-specific pathways. Prioritize metabolites with structural alerts (e.g., reactive intermediates) for further toxicogenomic screening .

Q. What strategies mitigate batch-to-batch variability in deuterated compound synthesis for consistent research outcomes?

  • Standardize synthetic routes using deuterium oxide (D2_2O) exchange under controlled pH and temperature.
  • Validate purity (>98% by 1^1H-NMR) and isotopic enrichment (≥99.5% by LC-MS) for each batch.
  • Document synthesis parameters (e.g., catalyst type, reaction time) in supplementary materials for replication .

Methodological Best Practices

  • Data Replication : Adhere to Beilstein Journal guidelines by detailing experimental protocols in supplementary files, including raw spectral data and statistical scripts .
  • Literature Integration : Use Google Scholar’s advanced search operators (e.g., author:, site:) to locate studies on deuterated prostacyclin analogs, filtering by citation count for seminal works .
  • Ethical Compliance : When using proprietary data, follow Cambridge University’s request protocol, submitting detailed research plans and supervisor endorsement letters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.